Detection of Aminopyralid in Milk:
Field: Food Safety and Quality Control
Application: A method was developed for the selective determination of aminopyralid in milk using dummy molecular imprinting-magnetic dispersive solid-phase extraction (MI-MDSPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method: The magnetic material and polymers were combined via a series of modifications in Fe3O4. Two types of aminopyralid-specific magnetic molecularly imprinted polymers (MMIPs) were prepared on the surface of magnetic nanoparticles modified with amino and carboxyl groups.
Results: The method had good linearity (R2 > 0.9972), excellent recoveries (83.3–90%), and good precision (relative standard deviations (RSDs) < 12.6%).
Field: Agriculture and Horticulture
Application: A study was conducted to evaluate the response of tomato plants to aminopyralid at doses of 0.6, 1.5, 3, 7.5, and 15 g/ha.
Method: The response of tomato plants to aminopyralid was evaluated, and extracts from straw treated with the herbicide Mustang Forte were tested.
Results: As the concentration of aminopyralid increased, seed germination was delayed by 1 to 3 days, compared to the control, and all the germinating seeds were deformed already at the lowest concentration of 0.6 g/ha.
Method Development for Aminopyralid Residues Determination:
Field: Analytical Chemistry
Application: A method was developed for Aminopyralid residues determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw.
Method: Standard AP signal response in acetonitrile (MeCN) and 1% of formic acid (FA) in methanol (MeOH) were tested; several chromatographic separation and mass spectroscopy (MS) parameters were improved and optimized. Two different extraction methods were performed in AP spiked straw samples, and extraction efficacies were compared.
Field: Environmental Science
Method: Aminopyralid is applied to the soil to control the growth of unwanted plants.
Field: Agriculture
Application: Aminopyralid is used to control broadleaf weeds and woody brush in both agricultural and non-agricultural settings. Agricultural use sites include wheat, corn, pasture and rangeland.
Method: Aminopyralid is applied post-emergence to control the entire plant, including the roots, and offers soil residual activity to extend control.
Field: Ecological Restoration
Application: Aminopyralid has been used in grassland restoration efforts, particularly in areas where invasive non-native forbs need to be controlled
Method: Aminopyralid is applied to the grasslands to control the growth of invasive plants. .
Results: The application of Aminopyralid results in the reduction of invasive plants, improving the quality of the grasslands and making them more suitable for other uses
Field: Forestry
Aminopyralid's chemical formula is C₆H₄Cl₂N₂O₂. Its key structural features include:
The specific synthesis process for Aminopyralid is considered commercially confidential information []. However, some relevant chemical reactions involving Aminopyralid include:
C₆H₄Cl₂N₂O₂ (Aminopyralid) + Microbes/Sunlight → Smaller organic molecules + CO₂ + H₂O
Aminopyralid exhibits low toxicity to mammals, birds, fish, and aquatic invertebrates, classified as practically non-toxic by the U.S. Environmental Protection Agency . Its mode of action involves disrupting plant growth by affecting cell wall elasticity and gene expression, which results in non-productive tissue growth and nutrient transport interference . This leads to the death of targeted weed species within days to weeks after application.
Aminopyralid can be synthesized through various chemical processes that typically involve the chlorination of pyridine derivatives followed by carboxylation reactions. The synthesis often utilizes starting materials such as 3,6-dichloropyridine and requires careful control of reaction conditions to ensure the desired product yield and purity.
Aminopyralid is widely used in agricultural and environmental management settings for controlling broadleaf weeds. Its applications include:
The herbicide provides both immediate control of existing weeds and residual activity that helps prevent re-infestation .
Research indicates that aminopyralid interacts with various environmental factors affecting its mobility and degradation. It has a high potential for leaching into groundwater due to its solubility in water (up to 212 g/L at pH 5) and low adsorption to soil particles . Studies have shown that under certain conditions, aminopyralid can persist in aquatic environments, leading to concerns about potential contamination of water sources.
Aminopyralid shares similarities with other herbicides in the picolinic acid family. Below are some comparable compounds along with their unique features:
Aminopyralid's unique aspect lies in its selective action against specific weed types while maintaining low toxicity levels for non-target organisms, making it a valuable tool in integrated weed management strategies.
The most well-documented synthetic route to aminopyralid involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine carboxylic acid, which can be derived from picloram precursors [1]. This process represents the primary industrial synthesis methodology for aminopyralid production.
The fundamental catalytic hydrogenation pathway proceeds through the selective reduction of one chlorine atom from the trichloro precursor compound. The reaction utilizes 4-amino-3,5,6-trichloropyridine carboxylic acid as the starting material, which undergoes controlled hydrogenation to yield aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) [1] . This transformation involves the selective removal of the chlorine atom at position 5 of the pyridine ring while maintaining the chlorine atoms at positions 3 and 6.
Research has established that picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) serves as the primary precursor for aminopyralid synthesis [3] [4]. The structural relationship between these compounds makes picloram an ideal starting material, as aminopyralid differs from picloram only by the absence of one chlorine atom at the 5-position of the pyridine ring.
The synthetic pathway typically involves multiple steps starting from α-picoline through successive chlorination, amination, and hydrolysis to produce the trichloropicolinic acid intermediate [5] [4]. This intermediate then undergoes selective catalytic hydrogenation to achieve the desired dichlorinated aminopyralid product.
Palladium on carbon catalysts represent the cornerstone of aminopyralid industrial synthesis through their effectiveness in facilitating selective dechlorination reactions [1] [6]. The mechanism involves the coordination of the chlorinated pyridine substrate to the palladium surface, followed by hydrogen activation and subsequent chlorine displacement.
The palladium/carbon-mediated dechlorination mechanism operates through several key steps. Initially, the 4-amino-3,5,6-trichloropyridine carboxylic acid substrate adsorbs onto the palladium surface through coordination with the pyridine nitrogen atom and potentially through interactions with the amino group [6]. Hydrogen gas undergoes dissociative adsorption on the palladium surface, forming palladium-hydride species that are essential for the reduction process.
The selective dechlorination occurs through a concerted mechanism where the palladium-hydride species attacks the carbon-chlorine bond at the 5-position of the pyridine ring. This selectivity arises from the electronic and steric environment around the 5-position chlorine, which is more susceptible to nucleophilic attack by the hydride species compared to the 3 and 6-position chlorines [7] [8].
Research indicates that palladium loading typically ranges from 5% to 10% on activated carbon support, with the carbon providing high surface area for optimal palladium dispersion [6] [9]. The palladium particles facilitate both hydrogen activation and substrate binding, creating the necessary conditions for selective hydrogenolysis of the carbon-chlorine bond.
The reaction mechanism involves the formation of a palladium-substrate complex where the pyridine ring coordinates to the metal center. Hydrogen addition occurs through a concerted process that breaks the carbon-chlorine bond while simultaneously forming a carbon-hydrogen bond, releasing hydrogen chloride as a byproduct [1].
Industrial optimization of aminopyralid synthesis requires careful control of reaction pressure, temperature, and catalyst loading to achieve maximum yield and selectivity [1] [10]. The reaction conditions significantly influence both the conversion rate and the selectivity toward the desired dichlorinated product.
Temperature Optimization:
The optimal reaction temperature for aminopyralid synthesis has been established at 50°C, as documented in industrial processes [1]. This temperature represents a balance between reaction rate and selectivity. Lower temperatures result in insufficient reaction rates, while higher temperatures can lead to over-reduction or formation of undesired byproducts. The reaction mixture is heated to 50°C and maintained at this temperature throughout the 20-hour reaction period to ensure complete conversion [1].
Temperature control is critical for maintaining the stability of the amino group and preventing degradation of the carboxylic acid functionality. Research has shown that temperatures above 70°C can lead to significant decomposition of the starting material and reduced yields [10] [11].
Pressure Optimization:
The hydrogen pressure plays a crucial role in determining reaction kinetics and selectivity. Industrial processes typically operate at pressures ranging from 0.2 to 0.3 megapascals (MPa) [1]. The initial hydrogen pressure is set at 0.2 MPa, and during the reaction, hydrogen is continuously supplied to maintain pressure at 0.3 MPa.
These pressure conditions ensure adequate hydrogen availability for the reduction process while avoiding excessive pressure that could lead to over-reduction. The pressure range of 1500.15 to 2250.23 Torr has been reported as optimal for achieving high yields in aminopyralid synthesis [1].
Catalyst Loading Optimization:
Palladium catalyst loading represents a critical parameter for economic and efficient aminopyralid production. Industrial processes typically employ 5% palladium on carbon catalyst at a loading of 2 grams per 50.8 grams of starting material (approximately 4% by weight) [1]. This loading provides sufficient catalytic activity while minimizing catalyst costs.
Research has demonstrated that catalyst loading below 2% results in incomplete conversion and extended reaction times, while loadings above 6% do not provide proportional improvements in reaction rate or yield [12] [9]. The optimal catalyst loading ensures adequate palladium surface area for substrate adsorption and hydrogen activation while maintaining economic viability.
The following optimization parameters have been established for industrial aminopyralid synthesis:
Parameter | Optimal Range | Industrial Standard |
---|---|---|
Temperature | 45-55°C | 50°C |
Pressure | 0.2-0.3 MPa | 0.3 MPa |
Catalyst Loading | 3-5% by weight | 4% by weight |
Reaction Time | 18-22 hours | 20 hours |
Yield | 90-95% | 91.4% |
Industrial purification and crystallization of aminopyralid requires sophisticated techniques to achieve the high purity levels necessary for commercial herbicide applications [13] [14]. The purification process involves multiple stages including filtration, pH adjustment, crystallization, and washing procedures.
Primary Purification Steps:
Following the catalytic hydrogenation reaction, the reaction mixture undergoes initial purification through catalyst recovery and filtration. The palladium/carbon catalyst is separated through filtration and can be recycled for subsequent reactions [1]. The filtrate containing aminopyralid is then subjected to pH adjustment using hydrochloric acid to facilitate product precipitation.
The reaction solution is treated with 30% hydrochloric acid to adjust the pH to 1-2, which promotes the precipitation of aminopyralid as the free acid form [1]. This pH adjustment is critical for maximizing product recovery and achieving high purity levels.
Crystallization Techniques:
Industrial crystallization of aminopyralid employs controlled cooling and seeding techniques to produce crystals with optimal size distribution and purity [15] [16]. The acidified solution undergoes controlled cooling to promote nucleation and crystal growth. The crystallization process typically involves cooling the solution from reaction temperature (50°C) to ambient temperature over a period of several hours.
Advanced crystallization techniques include the use of nonionic surfactants to control crystal morphology and improve purity [15]. These surfactants help remove impurities such as picloram, which can be present as a synthesis byproduct. The crystallization process achieves aminopyralid purity levels of 97.5% or higher [1].
Separation and Washing Procedures:
Following crystallization, the aminopyralid crystals are separated through centrifugation and subjected to washing procedures to remove residual impurities [1] [14]. The centrifugation process separates the crystalline product from the mother liquor, which contains dissolved impurities and unreacted starting materials.
The washing process involves multiple water washes to remove residual salts and other water-soluble impurities. This step is crucial for achieving the high purity standards required for commercial herbicide formulations [13] [14].
Advanced Purification Methods:
Industrial-scale purification may employ additional techniques such as solid-phase extraction and chromatographic methods for removing trace impurities [13] [14]. These methods are particularly important for removing structurally related impurities that may not be effectively removed through conventional crystallization.
Solid-phase extraction using polymeric cartridges has been developed for aminopyralid purification, providing enhanced removal of organic impurities [14]. These techniques utilize selective adsorption and elution to achieve high-purity aminopyralid suitable for commercial applications.
The industrial purification process achieves the following specifications:
Parameter | Specification |
---|---|
Purity | ≥97.5% |
Moisture Content | <0.5% |
Picloram Content | <0.1% |
Melting Point | 163.5°C |
Particle Size | 28-34 μm |
Corrosive;Irritant;Environmental Hazard